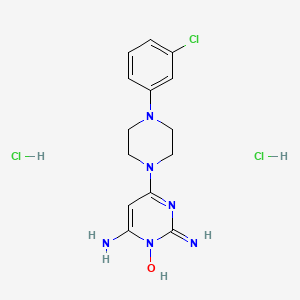
2,4-Pyrimidinediamine, 6-(4-(3-chlorophenyl)-1-piperazinyl)-, 3-oxide, dihydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pyrimidinediamine, 6-(4-(3-chlorophenyl)-1-piperazinyl)-, 3-oxide, dihydrochloride, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with diamine and piperazine groups, along with a chlorophenyl moiety. The presence of the 3-oxide and dihydrochloride hydrate forms further adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 6-(4-(3-chlorophenyl)-1-piperazinyl)-, 3-oxide, dihydrochloride, hydrate typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of the diamine and piperazine groups. The chlorophenyl group is then added through a substitution reaction. The final steps involve the oxidation to form the 3-oxide and the addition of dihydrochloride hydrate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Common industrial methods include batch and continuous flow synthesis, with careful monitoring of temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, 6-(4-(3-chlorophenyl)-1-piperazinyl)-, 3-oxide, dihydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: Reduction reactions can convert the 3-oxide back to its original form.
Substitution: The chlorophenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as different oxides, reduced forms, and substituted analogs.
Scientific Research Applications
2,4-Pyrimidinediamine, 6-(4-(3-chlorophenyl)-1-piperazinyl)-, 3-oxide, dihydrochloride, hydrate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine and chlorophenyl groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The 3-oxide form may also play a role in oxidative stress pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Pyrimidinediamine, 5-(3-azido-4-fluorophenyl)-6-ethyl-.
- 2,4-Pyrimidinediamine, 5-(3-azido-4-fluorophenyl)-6-ethyl-.
Uniqueness
The unique combination of the pyrimidine ring, piperazine, and chlorophenyl groups, along with the 3-oxide and dihydrochloride hydrate forms, distinguishes this compound from its analogs
Properties
CAS No. |
83540-36-7 |
|---|---|
Molecular Formula |
C14H19Cl3N6O |
Molecular Weight |
393.7 g/mol |
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]-3-hydroxy-2-iminopyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C14H17ClN6O.2ClH/c15-10-2-1-3-11(8-10)19-4-6-20(7-5-19)13-9-12(16)21(22)14(17)18-13;;/h1-3,8-9,17,22H,4-7,16H2;2*1H |
InChI Key |
UQYINFIUVNDJOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC(=N)N(C(=C3)N)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


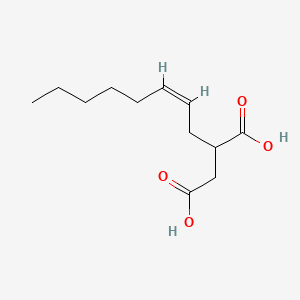
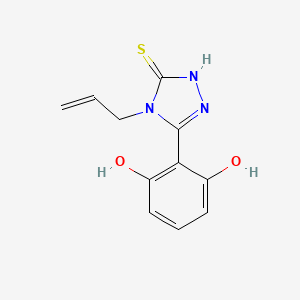
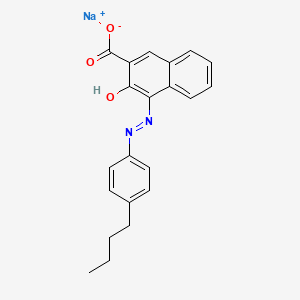
![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)
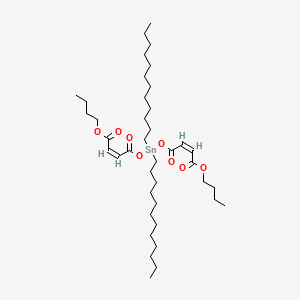
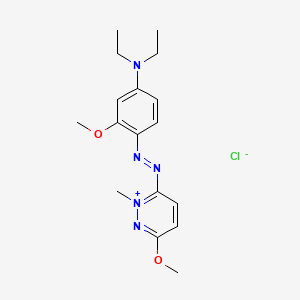
![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)
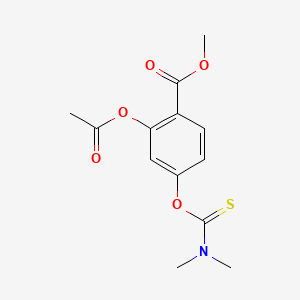
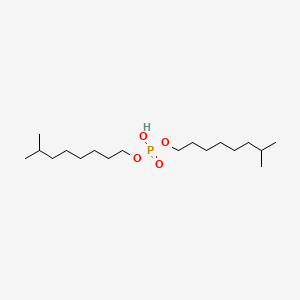
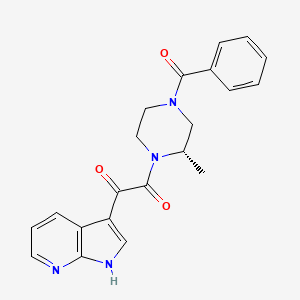
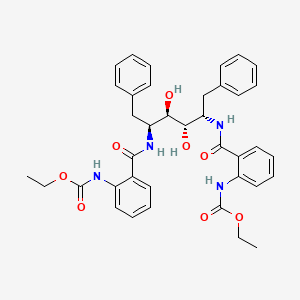
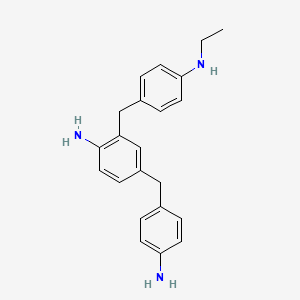
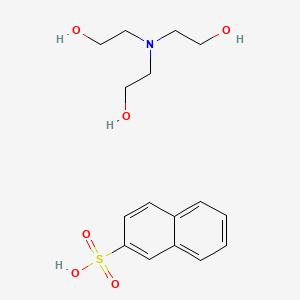
![2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one](/img/structure/B12688186.png)
